molecular formula C12H20N2O B5118732 4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde

4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde

Cat. No. B5118732
M. Wt: 208.30 g/mol
InChI Key: DLSSUDRSKMFPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde, also known as CP-55940, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde exerts its effects through activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain modulation, appetite regulation, and immune function.
Biochemical and Physiological Effects
4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory activity. It has also been shown to have potential applications in the treatment of various medical conditions, including chronic pain, epilepsy, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its potential to produce unwanted side effects.

Future Directions

There are several potential future directions for research on 4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of various medical conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential risks and benefits of using 4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde as a research tool.

Synthesis Methods

4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde is typically synthesized through a multi-step process that involves the reaction of piperazine with 3-cyclohexen-1-ylmethyl chloride, followed by the addition of formic acid and formaldehyde. The resulting compound is then purified through a series of chromatographic techniques.

Scientific Research Applications

4-(3-cyclohexen-1-ylmethyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicine. It has been shown to have a wide range of effects on the central nervous system, including analgesia, sedation, and anti-inflammatory activity.

properties

IUPAC Name

4-(cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSSUDRSKMFPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde

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